Boc-3-(2-pyridyl)-Ala-OH

Peptide Synthesis Quality Control Chiral Purity Regioisomeric Verification

Boc-3-(2-pyridyl)-Ala-OH (CAS 71239-85-5) is an N-α-tert-butyloxycarbonyl-protected, enantiomerically pure L-2-pyridylalanine derivative. It serves as a non-proteinogenic amino acid building block specifically validated for Boc solid-phase peptide synthesis.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS No. 71239-85-5
Cat. No. B1272745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-(2-pyridyl)-Ala-OH
CAS71239-85-5
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O
InChIInChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
InChIKeyKMODKKCXWFNEIK-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-(2-pyridyl)-Ala-OH (CAS 71239-85-5): A High-Purity N-Boc-L-2-Pyridylalanine Building Block for Solid-Phase Peptide Synthesis


Boc-3-(2-pyridyl)-Ala-OH (CAS 71239-85-5) is an N-α-tert-butyloxycarbonyl-protected, enantiomerically pure L-2-pyridylalanine derivative. It serves as a non-proteinogenic amino acid building block specifically validated for Boc solid-phase peptide synthesis . The compound is supplied as a white to almost-white powder with a molecular formula of C₁₃H₁₈N₂O₄ (MW 266.30) and a purity of ≥98.0% by TLC and >98.0% by HPLC (titration) . Its specific optical rotation is [α]²⁰/D −16.5±1.5° (c = 1% in methanol) .

Why Boc-3-(2-pyridyl)-Ala-OH Cannot Be Substituted by Other Pyridylalanine Regioisomers or Enantiomers


Although Boc-3-(2-pyridyl)-Ala-OH belongs to the broader class of N-Boc-pyridylalanines, the 2-pyridyl regioisomer cannot be freely interchanged with the 3- or 4-pyridyl analogs. The position of the nitrogen atom in the pyridine ring dictates the electronic distribution, hydrophilicity, and consequent pharmacokinetic properties when the amino acid is incorporated into a bioactive peptide [1]. Quantitative radioligand data demonstrate that replacing 2-pyridylalanine with 4-pyridylalanine in a somatostatin antagonist increases peptide hydrophilicity (logD = −2.6 ± 0.1 vs. −2.3 ± 0.1) and alters SST₂ receptor affinity (Kd = 0.11 ± 0.01 nM vs. 0.18 ± 0.02 nM), proving that regioisomeric substitution is not functionally conservative [1]. Furthermore, the D-enantiomer of 2-pyridylalanine completely loses receptor recognition, underscoring that stereochemical identity is as critical as regioisomeric identity [1].

Quantitative Differentiation Evidence for Boc-3-(2-pyridyl)-Ala-OH vs. Key Comparators


Regioisomeric Identity Confirmation via Specific Optical Rotation and Melting Point

The specific optical rotation of Boc-3-(2-pyridyl)-Ala-OH is [α]²⁰/D = −16.5±1.5° (c=1% in MeOH) , while the 4-pyridyl regioisomer (Boc-3-(4-pyridyl)-L-alanine, CAS 37535-57-2) exhibits a markedly different value of [α]D²⁰ = −30 ± 1° (c=1 in DMF) . The melting point of the 2-pyridyl isomer is 141 °C (dec.) compared to 224–232 °C for the 4-pyridyl isomer . These orthogonal physical parameters provide unambiguous confirmation of regioisomeric identity.

Peptide Synthesis Quality Control Chiral Purity Regioisomeric Verification

Regioisomeric Impact on Peptide Hydrophilicity and SST₂ Receptor Affinity

When integrated at position 3 of the somatostatin antagonist LM3, the 2-pyridylalanine (2Pal) regioisomer yields a logD of −2.3 ± 0.1 and an SST₂ receptor affinity Kd of 0.18 ± 0.02 nM. In contrast, the 4-pyridylalanine (4Pal) analog under identical conditions exhibits a significantly lower logD of −2.6 ± 0.1 (higher hydrophilicity) and a moderately improved Kd of 0.11 ± 0.01 nM [1]. These data demonstrate that the regioisomeric identity directly modulates both the physicochemical and biological properties of the resulting peptide.

Peptide Drug Design Somatostatin Receptor Pharmacokinetics

Ambient Storage Stability Eliminates Cold-Chain Logistics

Boc-3-(2-pyridyl)-Ala-OH is recommended for storage at room temperature (below 15 °C in a cool, dark place) . By contrast, the 4-pyridyl regioisomer Boc-3-(4-pyridyl)-L-alanine requires refrigerated storage at 2–8 °C . This difference translates into simplified reagent handling, elimination of cold-chain shipping costs, and reduced risk of moisture condensation when the bottle is brought to ambient temperature for weighing.

Peptide Synthesis Workflow Storage Stability Logistics

Dual Purity Characterization by TLC and HPLC for Enhanced Quality Confidence

Boc-3-(2-pyridyl)-Ala-OH is routinely characterized by two orthogonal purity methods: ≥98.0% by thin-layer chromatography (TLC) and >98.0% by HPLC with neutralization titration . In comparison, the 4-pyridyl regioisomer is typically specified only by HPLC (≥97.0%) without a parallel TLC measurement . Dual-method characterization provides complementary information on both volatile and non-volatile impurities, lowering the risk of undetected contaminants that could compromise peptide coupling efficiency or final product homogeneity.

Peptide Synthesis Purity Quality Control Analytical Chemistry

Stereochemical Requirement: L-Configuration is Essential for Biological Activity

In the somatostatin antagonist system, the L-2-pyridylalanine (l2Pal) derivative retains full SST₂ receptor binding, whereas the D-2-pyridylalanine (d2Pal) derivative completely loses receptor recognition and affinity [1]. The target compound Boc-3-(2-pyridyl)-L-alanine provides the biologically active L-configuration, while Boc-3-(2-pyridyl)-D-alanine (CAS 98266-32-1, [α]D²⁰ = +17 ± 2°) would be unsuitable for applications requiring receptor engagement.

Chiral Purity Biological Activity Enantiomer

High-Impact Application Scenarios for Boc-3-(2-pyridyl)-Ala-OH Based on Quantitative Differentiation Evidence


Solid-Phase Synthesis of Somatostatin Receptor-Targeted Peptide Therapeutics Requiring Defined Hydrophilicity

Researchers developing somatostatin analogs for tumor imaging or therapy should select Boc-3-(2-pyridyl)-L-alanine (2Pal) when the target product profile demands moderate hydrophilicity (logD ≈ −2.3) and an SST₂ affinity around 0.18 nM, as demonstrated by radioligand data [1]. Using the 4-pyridyl regioisomer would inadvertently shift logD to −2.6 and Kd to 0.11 nM, potentially altering biodistribution and kidney uptake [1].

Automated High-Throughput Peptide Synthesis Workflows with On-Deck Reagent Storage

Because Boc-3-(2-pyridyl)-Ala-OH is stable at ambient temperature (<15 °C) [1], it can be placed directly on the reagent deck of an automated peptide synthesizer without requiring a chilled reagent rack. This eliminates the need for cold storage integration, simplifies instrument configuration, and reduces the risk of moisture condensation that can plague refrigerated amino acid vials when opened at room temperature .

Quality Control Release Testing of Pyridylalanine Building Blocks in cGMP Peptide Production

The orthogonal physical parameters—specific optical rotation [α]²⁰/D = −16.5±1.5° [1] and melting point 141 °C [1]—provide two independent identity tests that readily distinguish Boc-3-(2-pyridyl)-L-alanine from the 4-pyridyl isomer ([α]D²⁰ = −30°, mp 224–232 °C) . These tests can be implemented as part of a pharmacopeial monograph or internal QC specification to prevent costly batch rejection due to regioisomeric contamination.

Synthesis of Bioactive Peptides Requiring Stereospecific L-Amino Acid Incorporation

For any peptide project where the 2-pyridylalanine residue must engage a biological target (e.g., a GPCR, transporter, or enzyme active site), only the L-enantiomer (target compound) is acceptable. The D-enantiomer (CAS 98266-32-1, [α]D²⁰ = +17°) is biologically silent in receptor binding assays , so procurement of the correct stereoisomer is non-negotiable for pharmacological studies.

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